molecular formula C11H13NO B8629418 (3-Ethyl-4-methoxyphenyl)acetonitrile

(3-Ethyl-4-methoxyphenyl)acetonitrile

Cat. No.: B8629418
M. Wt: 175.23 g/mol
InChI Key: ICEVZAPYQHWRTJ-UHFFFAOYSA-N
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Description

(3-Ethyl-4-methoxyphenyl)acetonitrile is an aromatic nitrile derivative featuring a phenyl ring substituted with a methoxy group at the para position and an ethyl group at the meta position, linked to an acetonitrile moiety. This compound is of significant interest in organic synthesis and pharmaceutical research due to its structural versatility.

Properties

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

2-(3-ethyl-4-methoxyphenyl)acetonitrile

InChI

InChI=1S/C11H13NO/c1-3-10-8-9(6-7-12)4-5-11(10)13-2/h4-5,8H,3,6H2,1-2H3

InChI Key

ICEVZAPYQHWRTJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1)CC#N)OC

Origin of Product

United States

Comparison with Similar Compounds

Positional Isomers

  • (4-Methoxyphenyl)acetonitrile (CAS 104-47-2) :

    • Lacks the ethyl group, with the methoxy group in the para position.
    • Exhibits higher polarity compared to the 3-ethyl-4-methoxy derivative, impacting solubility and chromatographic behavior .
    • Used as a precursor in the synthesis of antihypertensive agents and agrochemicals .
  • (3-Methoxyphenyl)acetonitrile :

    • Methoxy group at the meta position without an ethyl substituent.
    • Shows distinct NMR shifts (e.g., δ 3.8 ppm for OCH₃) and IR profiles compared to the 3-ethyl-4-methoxy variant .

Halogenated Derivatives

  • (3-Fluoro-5-methoxyphenyl)acetonitrile (CAS 914637-31-3): Fluorine substitution at the meta position introduces electronegativity, enhancing stability and altering reaction kinetics in nucleophilic substitutions . Molecular weight: 165.16 g/mol, similar to non-halogenated analogs .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Spectral Data (IR/NMR)
(3-Ethyl-4-methoxyphenyl)acetonitrile* C₁₁H₁₃NO 175.23 Predicted C≡N stretch: ~2245 cm⁻¹
(4-Methoxyphenyl)acetonitrile C₉H₉NO 147.18 C≡N: 2250 cm⁻¹; δ 7.2–6.8 ppm (aromatic)
(3-Fluoro-5-methoxyphenyl)acetonitrile C₉H₈FNO 165.16 δ 6.6–7.1 ppm (fluorine-coupled splitting)

*Predicted data based on structural analogs.

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